
DprE1-IN-5
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
DprE1-IN-5 is a compound that inhibits the enzyme decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1), which is crucial for the biosynthesis of the cell wall in Mycobacterium tuberculosis. This enzyme catalyzes a vital step in the production of lipoarabinomannan and arabinogalactan, both essential components of the mycobacterial cell wall . The inhibition of DprE1 disrupts the cell wall synthesis, making it a promising target for antitubercular drug development .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of DprE1-IN-5 typically involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The synthetic route often starts with the preparation of a core scaffold, followed by functional group modifications to achieve the desired inhibitory activity . Common reagents used in these reactions include various organic solvents, catalysts, and protective groups to ensure the selectivity and efficiency of the synthesis .
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale while maintaining the purity and yield of the compound. This process requires optimization of reaction conditions, such as temperature, pressure, and reaction time, as well as the use of industrial-grade reagents and equipment . Quality control measures, including chromatography and spectroscopy, are employed to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions: DprE1-IN-5 undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are essential for modifying the compound’s structure to enhance its inhibitory activity and pharmacokinetic properties .
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions . The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .
Major Products: The major products formed from these reactions are derivatives of this compound with enhanced inhibitory activity and improved pharmacokinetic profiles . These derivatives are further evaluated for their efficacy and safety in preclinical and clinical studies .
Scientific Research Applications
DprE1-IN-5 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry . In chemistry, it serves as a valuable tool for studying the mechanisms of enzyme inhibition and the structure-activity relationships of DprE1 inhibitors . In biology, it is used to investigate the role of DprE1 in mycobacterial cell wall biosynthesis and its potential as a drug target . In medicine, this compound is being explored as a potential therapeutic agent for the treatment of tuberculosis, especially multidrug-resistant and extensively drug-resistant strains . In industry, it is used in the development of new antitubercular drugs and the optimization of existing therapies .
Mechanism of Action
DprE1-IN-5 exerts its effects by inhibiting the enzyme decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1), which is involved in the biosynthesis of the mycobacterial cell wall . The compound binds to the active site of DprE1, preventing the conversion of decaprenylphosphoryl-β-D-ribose to decaprenylphosphoryl-2-keto-β-D-erythropentose . This inhibition disrupts the production of lipoarabinomannan and arabinogalactan, leading to the weakening of the cell wall and ultimately the death of the mycobacterium . The molecular targets and pathways involved in this process include the FADH2/FAD coenzyme system and the interaction with key residues in the active site of DprE1 .
Comparison with Similar Compounds
DprE1-IN-5 is compared with other similar compounds, such as benzothiazinones, dinitrobenzamides, and azaindoles, which also inhibit DprE1 . While these compounds share a common target, this compound is unique in its structure and binding affinity, which contribute to its enhanced inhibitory activity and selectivity . The similar compounds include:
- Benzothiazinones
- Dinitrobenzamides
- Azaindoles
Each of these compounds has its own advantages and limitations, but this compound stands out due to its potent inhibitory activity and favorable pharmacokinetic properties .
Properties
Molecular Formula |
C20H19N5O2 |
|---|---|
Molecular Weight |
361.4 g/mol |
IUPAC Name |
2-morpholin-4-yl-7-(naphthalen-2-ylmethyl)-1H-purin-6-one |
InChI |
InChI=1S/C20H19N5O2/c26-19-17-18(22-20(23-19)24-7-9-27-10-8-24)21-13-25(17)12-14-5-6-15-3-1-2-4-16(15)11-14/h1-6,11,13H,7-10,12H2,(H,22,23,26) |
InChI Key |
DONBSDPSHWERPI-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=NC3=C(C(=O)N2)N(C=N3)CC4=CC5=CC=CC=C5C=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


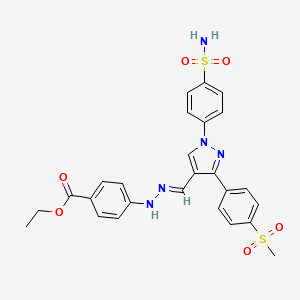
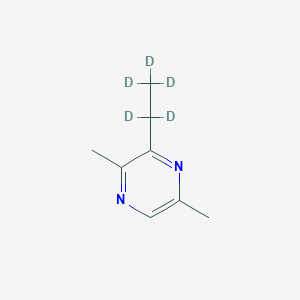
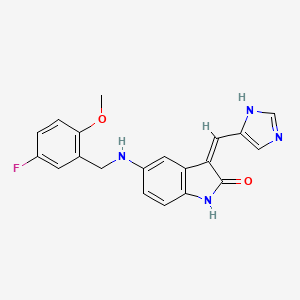
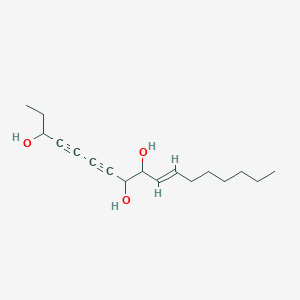
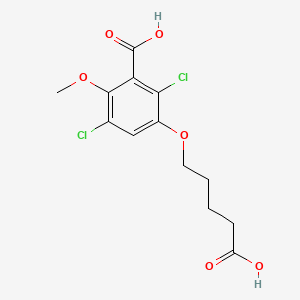
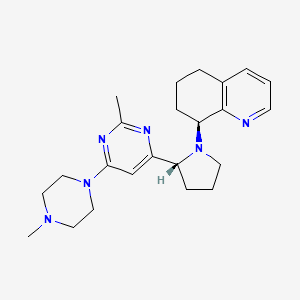
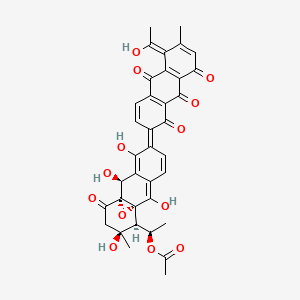

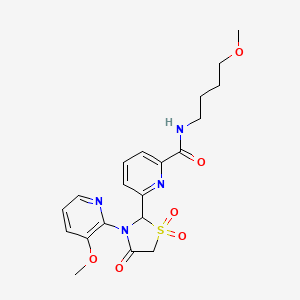
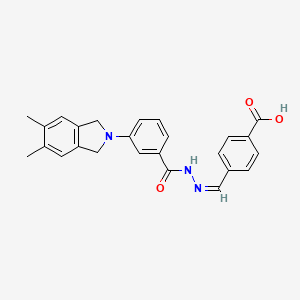
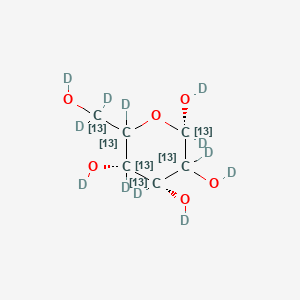
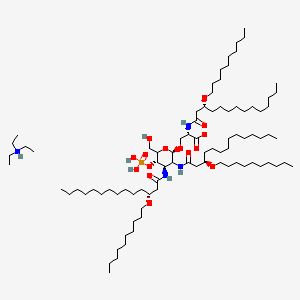
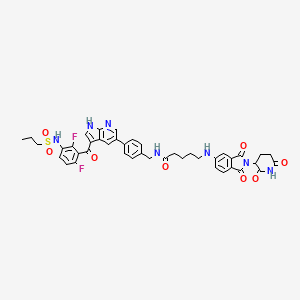
![(2E,4E)-5-(1,3-benzodioxol-5-yl)-N-[(4-chlorophenyl)methyl]penta-2,4-dienamide](/img/structure/B12383368.png)
